Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate

Lipophilicity Regioisomer comparison Drug-likeness

Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate (CAS 1359706-45-8; molecular formula C₁₃H₂₄N₂O₂; MW 240.34 g/mol) is a fully saturated bicyclic heterocycle comprising a pyrrolidine ring fused to a seven-membered azepine ring, bearing a tert-butoxycarbonyl (Boc) protecting group at the 6-position nitrogen. The compound exists as a racemic cis-mixture and is supplied as a free base with typical commercial purity ≥98%.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B12099178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CNCC2CC1
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-10-8-14-9-11(10)5-7-15/h10-11,14H,4-9H2,1-3H3
InChIKeyBQMAENMWXMYUEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl Octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate: Procurement-Ready Bicyclic Boc-Protected Diamine Building Block


Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate (CAS 1359706-45-8; molecular formula C₁₃H₂₄N₂O₂; MW 240.34 g/mol) is a fully saturated bicyclic heterocycle comprising a pyrrolidine ring fused to a seven-membered azepine ring, bearing a tert-butoxycarbonyl (Boc) protecting group at the 6-position nitrogen . The compound exists as a racemic cis-mixture and is supplied as a free base with typical commercial purity ≥98% . It serves as a versatile protected diamine intermediate in medicinal chemistry, enabling selective N-6 functionalization after Boc deprotection while the N-2 secondary amine remains available for orthogonal derivatization .

Why Generic Substitution Fails: Regioisomeric and Protecting-Group Differentiation in Octahydropyrrolo[3,4-d]azepine Building Blocks


Octahydropyrrolo[3,4-d]azepine Boc-protected building blocks are not interchangeable commodities. The position of the Boc group on the bicyclic scaffold (N-6 vs. N-2) dictates the exit vector of the deprotected amine, the scaffold's overall lipophilicity, and its compatibility with downstream synthetic sequences . The 6-position Boc isomer (target compound) presents a computed LogP of 1.49, whereas the 2-position regioisomer (CAS 1251013-07-6) exhibits a LogP of 2.12—a ΔLogP of -0.63 units that can materially alter ADME properties in derived lead series . Furthermore, the choice between Boc (acid-labile) and Cbz (hydrogenolysis-labile) protecting groups determines orthogonal deprotection strategy, while free-base versus hydrochloride salt forms differ in solubility, hygroscopicity, and weighing accuracy . Substituting the 6-carboxylate isomer with a 2-carboxylate analog without verifying regiospecific requirements risks altering both pharmacophore geometry and physicochemical profile in the final target molecule.

Quantitative Differentiation Evidence for Tert-Butyl Octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate Versus Closest Analogs


Regioisomeric Lipophilicity Differentiation: 6-Carboxylate (LogP 1.49) vs. 2-Carboxylate (LogP 2.12)

The target compound (Boc at N-6, CAS 1359706-45-8) exhibits a computed LogP of 1.49, which is 0.63 log units lower than its direct regioisomer tert-butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate (Boc at N-2, CAS 1251013-07-6) with a computed LogP of 2.12 . Both compounds share identical molecular formula (C₁₃H₂₄N₂O₂), molecular weight (240.34 g/mol), and topological polar surface area (TPSA 41.57 Ų), isolating the LogP difference to the regioisomeric Boc placement alone .

Lipophilicity Regioisomer comparison Drug-likeness

Validated Pharmacophore: 6-Carboxylate Scaffold Delivers IC50 = 6 nM in Autotaxin Inhibition

The octahydropyrrolo[3,4-d]azepine-6-carboxylate scaffold was deliberately selected by F. Hoffmann-La Roche as the central bicyclic core for a series of potent autotaxin (ATX) inhibitors. The lead compound, incorporating the 6-carboxylate orientation, achieved an IC50 of 6 nM against ATX and demonstrated oral bioavailability with in vivo pharmacodynamic activity in rodent glaucoma models [1]. The co-crystal structure (PDB 5S9M, resolution 1.80 Å, Rfree = 0.211) confirms the 6-carboxylate geometry positions the scaffold for productive zinc-binding group presentation and favorable contacts with the enzyme active site [2].

Autotaxin inhibitor Drug discovery X-ray crystallography

Structural Biology Footprint: Six Independent PDB Entries Feature the 6-Carboxylate Scaffold

The octahydropyrrolo[3,4-d]azepine-6-carboxylate scaffold appears in at least six independent protein co-crystal structures deposited in the Protein Data Bank, spanning target classes including autotaxin (PDB 5S9M, 5S9L, 5S9N, 7G4R, 7G5L, 7G7F) and protein tyrosine phosphatase PTP1B (PDB 7GTL, 7GT6) [1][2]. Among these, PDB 7G7F achieved an IC50 of 0.0013 µM (≈1.3 nM) for the derived inhibitor, and PDB 7G4R achieved IC50 = 0.0085 µM (≈8.5 nM) [3][4]. By contrast, the 2-carboxylate regioisomer does not appear as the core scaffold in any publicly deposited protein-ligand co-crystal structure to date.

Structure-based drug design X-ray crystallography Fragment-based screening

Free Base vs. Hydrochloride Salt: Procurement Form Selection for Synthetic Utility

The target compound (CAS 1359706-45-8) is supplied as the free base form (purity ≥98%) and is stored at 2–8°C sealed in dry conditions . The most closely related commercially available salt form is cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride (CAS 1588507-46-3), which has a molecular weight of 276.80 g/mol (vs. 240.34 g/mol for free base) and standard purity of 95% . The free base form is directly compatible with amide coupling and reductive amination conditions without a pre-neutralization step, whereas the HCl salt requires base treatment before use in such reactions, adding a synthetic operation and potentially introducing yield loss.

Chemical procurement Salt form selection Synthetic chemistry

Orthogonal N-6/N-2 Differentiation: Synthetic Strategy Enabled by Regiospecific Boc Placement

The placement of the Boc group at N-6 leaves the N-2 secondary amine (pKa ~11.1, predicted) available for selective functionalization without deprotection . The InChIKey BQMAENMWXMYUEV-UHFFFAOYSA-N for the target compound confirms this specific connectivity, distinguishing it from the 2-position regioisomer (InChIKey SXVYKJHEKCFXFM-PHIMTYICSA-N for the chiral cis form) . This regiospecific protection pattern allows sequential derivatization: N-2 can be alkylated, acylated, or sulfonylated first, followed by Boc removal at N-6 and subsequent functionalization, or vice versa. The 2-position Boc isomer reverses this synthetic logic, and the two regioisomers are not synthetically interchangeable without extensive protecting group manipulation.

Orthogonal protection Differential functionalization Medicinal chemistry

Optimal Application Scenarios for Tert-Butyl Octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate Based on Quantitative Evidence


Autotaxin (ATX) Inhibitor Lead Optimization Utilizing the Validated 6-Carboxylate Pharmacophore

Programs targeting the ATX-LPA signaling axis—implicated in glaucoma, rheumatoid arthritis, neurodegeneration, and fibrotic diseases—can leverage the 6-carboxylate scaffold as a privileged starting point, given that Hoffmann-La Roche's lead compound built on this core achieved IC50 = 6 nM, oral bioavailability, and in vivo efficacy in two rodent glaucoma models [1]. The available co-crystal structures (PDB 5S9M at 1.80 Å resolution) provide a direct template for structure-guided elaboration of the N-2 and N-6 positions [2].

Parallel Library Synthesis Requiring Orthogonal N-2/N-6 Derivatization

The free base form of the 6-Boc scaffold supports one-step amide coupling, sulfonylation, or reductive amination at the N-2 position without pre-neutralization, enabling parallel synthesis of diverse libraries [1]. The more hydrophilic LogP of 1.49 (vs. 2.12 for the 2-Boc regioisomer) may also facilitate aqueous workup and reverse-phase HPLC purification of library members, improving throughput in high-throughput chemistry workflows [2][3].

PTP1B-Targeted Diabetes/Obesity Drug Discovery with Structural Biology Support

The octahydropyrrolo[3,4-d]azepine-6-carboxylate scaffold has been co-crystallized with protein tyrosine phosphatase 1B (PTP1B) in fragment-based screening campaigns (PDB 7GTL, 7GT6), identifying it as a ligandable chemotype for this validated metabolic disease target [1]. Medicinal chemistry teams working on PTP1B can use these structural data to rationally design elaborated inhibitors starting from the Boc-protected building block, reducing the synthetic cycle count in hit-to-lead optimization.

CNS-Targeted Programs Seeking Reduced Lipophilicity for Blood-Brain Barrier Optimization

With a computed LogP of 1.49, the 6-carboxylate scaffold offers a 0.63 LogP advantage over the 2-carboxylate analog, positioning derived compounds more favorably within CNS drug-like chemical space (optimal CNS LogP range ~1–4) [1][2]. The pyrrolo[3,4-d]azepine scaffold has precedent in CNS-active dibenzo-fused azepine derivatives with antihistamine and antiserotonin activities (US Patent 4,271,178), and the saturated bicyclic core provides conformational rigidity beneficial for receptor subtype selectivity [3].

Quote Request

Request a Quote for Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.